

Mass spectrometry fragmentation pattern of allylthiopropionate.

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Compound of Interest

Compound Name: Allylthiopropionate

Cat. No.: B15377150

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Technical Support Center: Allylthiopropionate Analysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry (MS) analysis of **allylthiopropionate** (S-allyl propanethioate). It is intended for researchers, analytical chemists, and quality control professionals working with flavor and fragrance compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M^+) for **allylthiopropionate**?

The molecular formula for **allylthiopropionate** is $C_6H_{10}OS$, giving it a molecular weight of approximately 130.21 g/mol. [1][2] In an electron ionization (EI) mass spectrum, you should look for the molecular ion peak ($M^{+\bullet}$) at a mass-to-charge ratio (m/z) of 130. This peak may be of low to moderate intensity due to the compound's propensity for fragmentation.

Q2: What are the major fragment ions I should expect to see in the EI-MS spectrum?

The fragmentation of **allylthiopropionate** is characterized by several key cleavage pathways. The most significant expected fragments are detailed in the data table below. Key fragmentation reactions include α -cleavage around the thioester group and rearrangements like the McLafferty rearrangement. [3][4]

Q3: Why can't I see the molecular ion peak at m/z 130?

The absence or very low abundance of the molecular ion peak can be a common issue.^{[5][6]}

Potential causes include:

- **High Ionization Energy:** The 70 eV typically used in EI-MS can be too energetic for the molecule, causing it to fragment completely. If your instrument allows, try reducing the ionization energy (e.g., to 20-30 eV).
- **Source Temperature:** Thioesters and allyl-containing compounds can be thermally labile. An excessively hot GC injector port or MS ion source can cause the molecule to decompose before it is ionized.
- **Instrument Contamination:** A contaminated ion source can lead to poor ionization efficiency and signal suppression.^[5]

Q4: I am seeing unexpected peaks in my spectrum. What could they be?

Unexpected peaks often arise from contamination or sample degradation. Consider the following:

- **Column Bleed:** At high GC oven temperatures, the stationary phase of the column can degrade, producing characteristic polysiloxane peaks (e.g., m/z 207, 281).
- **Contamination:** Phthalates (e.g., m/z 149) from plasticware are a common source of contamination. Ensure clean glassware and high-purity solvents.
- **Co-eluting Impurities:** The peak of interest may be overlapping with another compound from your sample matrix. Review your chromatography to ensure adequate peak separation.
- **Air Leaks:** Small leaks in the GC-MS system can lead to prominent peaks for nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18).^[7]

Q5: The relative intensities of my fragments are inconsistent between runs. Why?

Poor reproducibility is often tied to instrumental parameters.^[8]

- **Fluctuating Source Conditions:** Inconsistent ion source temperature or electron energy will directly impact fragmentation patterns.
- **GC Conditions:** Changes in the GC temperature ramp rate or carrier gas flow rate can affect the peak shape and concentration of the analyte entering the ion source, thereby altering the spectrum.
- **Sample Concentration:** Overloading the column can lead to peak fronting or tailing, which can affect spectral quality.^[8] Ensure consistent sample injection volumes and concentrations.

Data Presentation: Key Fragment Ions

The following table summarizes the primary ions observed in the 70 eV electron ionization mass spectrum of **allylthiopropionate**, based on data from the NIST Mass Spectrometry Data Center.^{[1][9]}

m/z	Proposed Fragment Ion	Structure	Fragmentation Pathway
130	Molecular Ion	$[\text{CH}_2=\text{CHCH}_2\text{SC}(\text{O})\text{CH}_2\text{CH}_3]^+\bullet$	Ionization of the parent molecule
89	$[\text{SC}(\text{O})\text{CH}_2\text{CH}_3]^+$	Loss of allyl radical ($\bullet\text{C}_3\text{H}_5$)	
73	$[\text{CH}_2=\text{CHCH}_2\text{S}]^+$	Cleavage of S-C(O) bond	
57	Propionyl cation	$[\text{C}(\text{O})\text{CH}_2\text{CH}_3]^+$	α -cleavage; loss of allylthio radical ($\bullet\text{SC}_3\text{H}_5$)
41	Allyl cation	$[\text{CH}_2=\text{CHCH}_2]^+$	Cleavage of C-S bond; charge retained on allyl group
29	Ethyl cation	$[\text{CH}_2\text{CH}_3]^+$	Cleavage from the propionyl group

Experimental Protocols

Recommended GC-MS Protocol for **Allylthiopropionate** Analysis

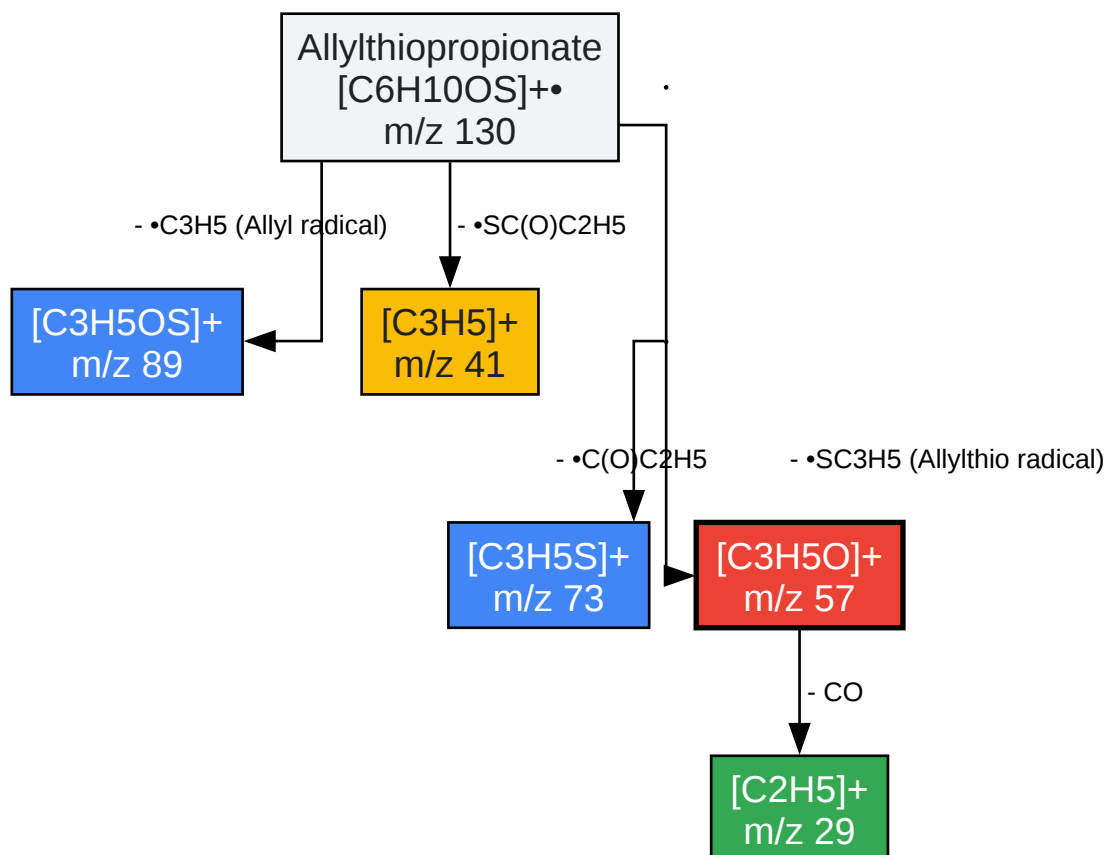
This protocol is a general guideline for the analysis of volatile sulfur compounds and should be optimized for your specific instrumentation and sample matrix.

- Sample Preparation:
 - Prepare a stock solution of **allylthiopropionate** in a high-purity solvent (e.g., dichloromethane or methanol) at 1000 µg/mL.
 - Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution.
 - If analyzing a complex matrix (e.g., a food product), consider headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration.[\[10\]](#)
- Gas Chromatography (GC) Parameters:
 - Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.
 - Injection Volume: 1 µL.
 - Injector Temperature: 220 °C (use the lowest temperature possible to ensure volatilization without degradation).
 - Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.

- Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometry (MS) Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 35 to 350.
 - Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of the **allylthiopropionate** molecular ion under electron ionization.



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Caption: Primary EI fragmentation pathways for **allylthiopropionate**.

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